3-Ethylthio withaferin A

Structure-Activity Relationship Chemical Probe Development Electrophile Modulation

3-Ethylthio withaferin A is a regiospecifically modified C3-β-thioether withanolide engineered for definitive structure-activity relationship (SAR) studies. The ethylthio Michael adduct saturates the C2-C3 enone, ablating the electrophilic reactivity critical for covalent target engagement—making it an indispensable negative control for NF-κB pathway, Hsp90, and vimentin target engagement assays. Its predicted elevated lipophilicity (XLogP3: 4.5) versus hydroxylated analogs enables systematic permeability and cellular uptake optimization in hit-to-lead campaigns. When reproducible, mechanism-discriminating data is essential, this compound-specific probe ensures your SAR campaigns are built on unambiguous, interpretable results.

Molecular Formula C30H44O6S
Molecular Weight 532.7 g/mol
Cat. No. B15143167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylthio withaferin A
Molecular FormulaC30H44O6S
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCCSC1CC(=O)C2(C3CCC4(C(C3CC5C2(C1O)O5)CCC4C(C)C6CC(=C(C(=O)O6)CO)C)C)C
InChIInChI=1S/C30H44O6S/c1-6-37-23-13-24(32)29(5)21-9-10-28(4)19(16(3)22-11-15(2)18(14-31)27(34)35-22)7-8-20(28)17(21)12-25-30(29,36-25)26(23)33/h16-17,19-23,25-26,31,33H,6-14H2,1-5H3/t16-,17?,19?,20?,21?,22?,23-,25+,26-,28+,29-,30-/m0/s1
InChIKeyVCJUCJWGFCDZKZ-OZFFHUCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylthio Withaferin A: Baseline Identity and Procurement-Relevant Characteristics


3-Ethylthio withaferin A (C30H44O6S; MW: 532.7 g/mol) is a semi-synthetic C3-β-thioether derivative of the naturally occurring steroidal lactone withaferin A . The compound belongs to the withanolide class, characterized by an ergostane skeleton with a C-22,26 δ-lactone side chain . The key structural modification is the regioselective Michael addition of an ethylthio group to the α,β-unsaturated ketone (enone) of ring A, which saturates the C2-C3 double bond and introduces a sulfur-containing substituent at the C3 position . This modification fundamentally alters the reactivity of the electrophilic enone moiety—a critical pharmacophore for withaferin A's covalent interactions with cellular targets [1]. As a research-use-only compound available from multiple specialty chemical vendors at ≥95% purity, 3-ethylthio withaferin A serves as a chemical probe for studying structure-activity relationships (SAR) of withanolides, particularly in contexts where modulation of electrophilic reactivity is desired .

Why 3-Ethylthio Withaferin A Cannot Be Interchanged with In-Class Withanolide Analogs


Withanolide analogs are not functionally interchangeable due to well-documented structure-activity relationships (SAR) showing that even single-point modifications profoundly alter biological profiles [1]. The ring A enone of withaferin A is essential for both cytotoxicity and heat-shock-inducing activity (HSA), with modifications to this region frequently abrogating or redirecting activity [2]. 3-Ethylthio withaferin A specifically incorporates a thioether moiety that eliminates the electrophilic enone while retaining a modified C3 substituent—a structural change that would be expected to alter target engagement profiles, cellular permeability, and metabolic stability relative to the parent compound and other C3-modified analogs [1]. Class-wide SAR studies across 36+ withanolides confirm that C3 substitutions produce distinct, non-transferable biological outcomes, making compound-specific procurement essential for reproducible research [3].

Quantitative Differentiation: 3-Ethylthio Withaferin A vs. Closest Analogs


Structural Modification: C3-Ethylthio Substitution vs. Parent Withaferin A Enone

3-Ethylthio withaferin A incorporates an ethylthio group at C3 via Michael addition, saturating the α,β-unsaturated ketone (enone) present in the parent compound withaferin A . This structural change eliminates the electrophilic Michael acceptor site critical for covalent target engagement. In systematic SAR analyses of 36 withanolide analogs, the ring A enone was identified as essential for both cytotoxic activity and heat-shock-inducing activity (HSA); modifications to this moiety consistently reduced or eliminated both activities [1].

Structure-Activity Relationship Chemical Probe Development Electrophile Modulation

C3 Substituent Comparison: Ethylthio vs. Azido Modification

Direct quantitative comparison of 3-ethylthio withaferin A with the extensively characterized 3-azido analog is limited in published literature. However, class-level SAR analysis of ring A modified withaferin A derivatives demonstrates that the 3-azido analog exhibits a 35-fold increase in cytotoxicity (IC50 = 0.02-1.9 μM) compared to the parent withaferin A across multiple human cancer cell lines [1]. The ethylthio substitution represents a distinct chemical class (thioether vs. azide) with different electronic properties, hydrogen-bonding capacity, and metabolic liability, which would be predicted to yield divergent biological activity profiles relative to the azido analog [2].

Cytotoxicity Anticancer Activity Ring A SAR

Hydrophobicity and Solubility Profile: Ethylthio vs. Hydroxyethylthio Modification

3-Ethylthio withaferin A (MW: 532.7 g/mol; C30H44O6S) and 3-(2-hydroxyethyl)thio withaferin A (MW: 548.7 g/mol; C30H44O7S) differ by a single oxygen atom at the C3 substituent . The hydroxyethyl analog is reported to exhibit enhanced solubility due to the polar hydroxyl group, which improves aqueous compatibility and bioavailability relative to non-hydroxylated thioether analogs . The ethylthio variant, lacking this hydroxyl, would be expected to have higher lipophilicity (LogP) and lower aqueous solubility, which may affect its behavior in cell-based assays and in vivo formulation requirements .

Physicochemical Properties Solubility Formulation Compatibility

Optimal Application Scenarios for 3-Ethylthio Withaferin A


Mechanistic Studies of Covalent Target Engagement in Withanolides

3-Ethylthio withaferin A, lacking the electrophilic enone moiety essential for covalent Michael addition to protein targets, serves as an ideal negative control compound for studies investigating the covalent binding mechanisms of withaferin A and related withanolides [1]. This is particularly relevant for target engagement assays involving NF-κB pathway components, Hsp90, or vimentin, where withaferin A's electrophilic reactivity is implicated [2].

Structure-Activity Relationship (SAR) Profiling of Ring A Modifications

As part of systematic SAR campaigns exploring the impact of C3 substituents on withanolide bioactivity, 3-ethylthio withaferin A provides a distinct data point for thioether modifications. Its profile can be benchmarked against other C3-substituted analogs including 3-azido, 3-methoxy, and 3-hydroxyethylthio derivatives to map substituent-dependent activity landscapes [1].

Lipophilicity-Dependent Cellular Permeability Studies

The higher predicted lipophilicity of 3-ethylthio withaferin A relative to hydroxylated analogs (e.g., 3-(2-hydroxyethyl)thio withaferin A) makes it a suitable probe for investigating the relationship between LogP and cellular uptake in withanolide series [1]. This is particularly valuable for optimizing compound properties in hit-to-lead medicinal chemistry campaigns where balancing permeability and solubility is critical [3].

Chemical Biology Probe for NF-κB Pathway Investigation

While quantitative potency data for 3-ethylthio withaferin A are not yet published, its classification as an NF-κB inhibitory withanolide analog positions it as a tool compound for pathway interrogation, provided appropriate control experiments with the parent withaferin A (IC50 = 12 nM in HUVEC sprouting assays [2]) are conducted in parallel to establish relative activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethylthio withaferin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.